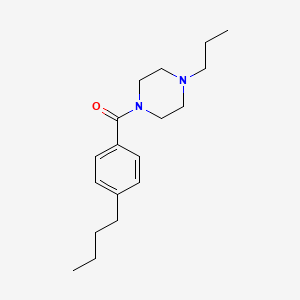![molecular formula C15H10Cl2N4O2 B5746027 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide, commonly known as BB-94, is a small-molecule inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in extracellular matrix (ECM) remodeling. BB-94 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit MMPs, which are upregulated in many solid tumors and contribute to tumor progression and metastasis.
Mechanism of Action
BB-94 inhibits N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide by binding to the active site of the enzyme and preventing substrate cleavage. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide play a crucial role in ECM remodeling, which is important in processes such as tissue repair and angiogenesis. However, upregulation of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide in cancer and other diseases can lead to excessive ECM remodeling and contribute to disease progression. Inhibition of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide by BB-94 can help to restore the balance of ECM remodeling and reduce disease progression.
Biochemical and Physiological Effects:
BB-94 has been shown to reduce tumor growth and metastasis in preclinical models of cancer. In addition, BB-94 has been shown to reduce joint destruction in preclinical models of rheumatoid arthritis. However, BB-94 also has off-target effects, as it can inhibit other metalloproteinases and affect normal tissue remodeling processes.
Advantages and Limitations for Lab Experiments
BB-94 has been extensively studied in preclinical models of cancer and rheumatoid arthritis, and its mechanism of action is well understood. However, BB-94 has limitations as a research tool, as it has off-target effects and can affect normal tissue remodeling processes. In addition, BB-94 is not a selective inhibitor of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide, as it can also inhibit other metalloproteinases.
Future Directions
For research on BB-94 include the development of more selective MMP inhibitors with fewer off-target effects. In addition, research is needed to better understand the role of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide in disease progression and the potential for MMP inhibitors to be used in combination with other therapies. Finally, research is needed to develop methods for the targeted delivery of MMP inhibitors to tumors and other disease sites.
Synthesis Methods
BB-94 can be synthesized by reacting 2,4-dichlorobenzoic acid with N-(1,3-benzoxazol-2-yl)amine in the presence of thionyl chloride to yield 2,4-dichloro-N-(1,3-benzoxazol-2-yl)benzamide. This intermediate can then be reacted with formaldehyde and ammonium acetate to yield BB-94.
Scientific Research Applications
BB-94 has been extensively studied for its potential use in cancer therapy. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide are upregulated in many solid tumors and contribute to tumor progression and metastasis. Inhibition of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide by BB-94 has been shown to reduce tumor growth and metastasis in preclinical models of cancer. BB-94 has also been studied for its potential use in the treatment of rheumatoid arthritis, as N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide are involved in the destruction of joint tissue in this disease.
properties
IUPAC Name |
N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2/c16-8-5-6-9(10(17)7-8)13(22)20-14(18)21-15-19-11-3-1-2-4-12(11)23-15/h1-7H,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSOQKGEOOJEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/N=C(\N)/NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5745966.png)



![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)






![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5746050.png)
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5746054.png)